molecular formula C13H16N4O2S B2850002 2-(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-propylacetamide CAS No. 896325-05-6

2-(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-propylacetamide

Cat. No. B2850002
CAS RN: 896325-05-6
M. Wt: 292.36
InChI Key: OXKLBVGZZZCNHV-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound is complex. It contains a pyrido[1,2-a][1,3,5]triazine ring which is a fused ring system incorporating both pyridine and triazine rings. The compound also contains a sulfanyl group attached to the triazine ring and an acetamide group attached to the sulfanyl group.

Scientific Research Applications

Molecular Modeling and Drug Design

This compound has potential applications in molecular modeling and drug design . Its structure suggests it could interact with various biological targets through π-stacking interactions, as indicated by studies involving similar pyrido[1,2-a][1,3,5]triazine structures . This could be particularly useful in designing drugs that target specific proteins or enzymes within the body.

Synthesis of Novel Pharmaceuticals

The unique chemical structure of this compound makes it a candidate for the synthesis of novel pharmaceuticals. Its sulfanyl and acetamide groups suggest it could serve as a building block for creating new compounds with potential therapeutic effects .

Nanotechnology

In the field of nanotechnology , such compounds can be used to create nanoarchitectonics, which are structures at the nanoscale that have specific functions. These structures could be used in various applications, including targeted drug delivery systems .

Biochemical Research

The compound’s ability to form hydrogen bonds and π-stacking interactions makes it valuable in biochemical research . It can be used to study protein-ligand interactions, which are crucial in understanding cellular processes and developing new medications .

Agricultural Chemistry

In agricultural chemistry , compounds like this can be explored for their potential use as growth promoters or pesticides. Their ability to interact with biological systems could lead to the development of products that enhance crop yield or protect plants from pests .

Material Science

Lastly, in material science , the compound’s molecular structure could be utilized in the development of new materials with specific properties, such as enhanced durability or conductivity. This could have applications in electronics, construction, and other industries .

Safety and Hazards

The safety and hazards associated with this compound are not well-documented. As with any chemical compound, it should be handled with care, following appropriate safety protocols .

properties

IUPAC Name

2-(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-propylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O2S/c1-3-6-14-11(18)8-20-12-15-10-5-4-9(2)7-17(10)13(19)16-12/h4-5,7H,3,6,8H2,1-2H3,(H,14,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXKLBVGZZZCNHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)CSC1=NC(=O)N2C=C(C=CC2=N1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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